molecular formula C18H26N2O4S B7719278 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone

1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone

Cat. No. B7719278
M. Wt: 366.5 g/mol
InChI Key: IDTLADAEYNJUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the chemical class of indole-based cannabinoids. MPHP-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2. It has been found to have several potential applications in scientific research, particularly in the study of the endocannabinoid system and its effects on the body.

Mechanism of Action

1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone leads to the release of neurotransmitters and other signaling molecules that modulate various physiological processes.
Biochemical and Physiological Effects:
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been found to have several biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been found to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of several diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes with a high degree of precision. However, one limitation of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is its potential for abuse and dependence, which may limit its use in certain types of research.

Future Directions

There are several potential future directions for the use of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research. One area of interest is the investigation of its effects on the endocannabinoid system in the context of disease states, such as chronic pain and neurodegenerative disorders. Another potential direction is the development of novel therapeutic agents based on the structure of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, which may have improved efficacy and safety profiles compared to existing cannabinoid-based drugs. Additionally, further research is needed to better understand the long-term effects of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone use on the body, particularly in the context of chronic use and abuse.

Synthesis Methods

The synthesis of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 1-(4-fluorobenzyl)-1H-pyrrole-2,5-dione in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-bromo-1-(4-methylpiperidin-1-yl)ethanone to produce 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been used in several scientific studies to investigate the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of several physiological processes, including pain sensation, appetite, and mood.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-15-8-12-19(13-9-15)18(21)14-24-16-4-6-17(7-5-16)25(22,23)20-10-2-3-11-20/h4-7,15H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLADAEYNJUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-ethanone

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